molecular formula C23H16FN3O B2912076 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-41-7

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2912076
CAS RN: 892358-41-7
M. Wt: 369.399
InChI Key: UVHFZWMVFQXPNV-UHFFFAOYSA-N
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Description

The compound “8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells . These novel heterocycles are designed and synthesized by chemists through new strategies .


Synthesis Analysis

Quinolinyl-pyrazoles are prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Scientific Research Applications

Fluorescent Probes and Imaging

The pyrazolo[4,3-c]quinoline core can serve as a fluorescent probe. When combined with an aptamer, it acts as a nucleic acid mimic of fluorescent proteins. This combination allows precise localization and imaging of functional biomolecules within cells .

Organic Dyes and Liquid Crystals

Quinoline derivatives find applications in organic dyes and liquid crystals:

    Organic Dyes: Quinoline-based organic dyes, such as those synthesized via Knoevenagel condensation, have been explored for various applications .

    Liquid Crystals: Some fluorinated quinolines contribute to liquid crystal formulations .

Cyanine Dyes and Commercial Production

Cyanine dyes derived from quinolines play a significant role in commercial production .

Biological Enzyme Inhibitors

Certain synthetic quinolines act as enzyme inhibitors. Their potential applications include antiviral and antineoplastic therapies .

Boron Reagents for Suzuki–Miyaura Coupling

While not directly related to the compound , boron reagents (including quinoline-based ones) are essential in Suzuki–Miyaura coupling reactions. These reactions are widely used in organic synthesis .

properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFZWMVFQXPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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